SiR-Me-tetrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H37N7O3Si |
|---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C37H37N7O3Si/c1-22-39-41-34(42-40-22)24-10-8-23(9-11-24)21-38-35(45)25-12-15-28-31(18-25)37(47-36(28)46)29-16-13-26(43(2)3)19-32(29)48(6,7)33-20-27(44(4)5)14-17-30(33)37/h8-20H,21H2,1-7H3,(H,38,45) |
InChI Key |
IXWUGARZFOZNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |
Origin of Product |
United States |
Design and Mechanistic Foundations of Sir Me Tetrazine
The SiR Chromophore: Structural Modifications for Enhanced Biological Performance
The silicon-rhodamine (SiR) chromophore is a class of far-red fluorescent dyes well-suited for biological imaging. acs.org Key to their utility is the equilibrium between a fluorescent, open zwitterionic form and a non-fluorescent, closed spirolactone form. nih.govnih.gov This equilibrium is sensitive to the local environment, a property that has been exploited to create fluorogenic probes. nih.gov
Structural modifications to the SiR core have been instrumental in optimizing its performance for live-cell applications. The introduction of a carboxylic acid group at the 2'-position of the bottom phenyl ring enhances cell permeability and fluorogenicity. acs.org This modification favors the non-fluorescent spirolactone state in aqueous environments, reducing background fluorescence. Upon binding to a target molecule, the equilibrium shifts towards the fluorescent zwitterionic form, leading to a significant increase in signal. acs.org This strategy has been successfully applied to develop probes for various cellular components, including the cytoskeleton, DNA, and lysosomes. acs.orgnih.gov Further red-shifting the excitation and emission wavelengths of SiR dyes, such as in the case of SiR700, has enabled multicolor super-resolution microscopy in living cells. acs.org
The photostability of SiR dyes is another critical feature for long-term imaging experiments. When conjugated to lipids within a membrane environment, the equilibrium of SiR-carboxyl derivatives can shift towards the dark, closed lactone form, which has been shown to surprisingly enhance photostability, allowing for extended imaging periods under high-intensity illumination. nih.gov
Tetrazine Ligation: Principles of Inverse Electron Demand Diels-Alder (iEDDA) Chemistry
The inverse electron demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, enabling the specific and rapid covalent labeling of biomolecules in complex biological systems. cam.ac.ukrsc.org This reaction involves an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. nih.gov Unlike the conventional Diels-Alder reaction, the iEDDA reaction's kinetics are exceptionally fast and it proceeds without the need for a catalyst, making it highly suitable for applications in living cells and organisms. cam.ac.uknih.gov
Specificity of Methyl-Tetrazine Moiety in iEDDA Reactions
The substituents on the tetrazine ring play a crucial role in modulating its reactivity. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it. rsc.org The methyl group in Me-tetrazine is considered an electron-donating group, which results in a slower reaction rate compared to tetrazines with electron-withdrawing substituents. rsc.org
However, the steric profile of the tetrazine is also a critical factor. While more reactive tetrazines exist, the methyl-tetrazine moiety offers a balance between reactivity and stability. For instance, in reactions with sterically hindered dienophiles, a less bulky tetrazine like Me-tetrazine may exhibit more favorable kinetics than a more electronically activated but bulkier tetrazine. nih.gov Computational studies have shown that while a methyl group on the tetrazine can lead to some steric hindrance and distortion energy, it can be a favorable choice for reactions with small, stable dienophiles like methylcyclopropenes. nih.govrsc.org The choice of the specific tetrazine derivative, therefore, depends on the nature of the dienophile and the specific requirements of the biological experiment. nih.gov
"Turn-On" Fluorescence Mechanism in SiR-Me-tetrazine upon Bioorthogonal Conjugation
The "turn-on" fluorescence of this compound upon reaction is a result of a sophisticated quenching mechanism that is relieved after the iEDDA reaction. In its unreacted state, the tetrazine moiety acts as an efficient quencher of the SiR fluorophore's fluorescence. acs.orgnih.gov This quenching is highly dependent on the close proximity of the tetrazine and the fluorophore. nih.govbiorxiv.org
The primary mechanism of this quenching is believed to be an electron exchange-mediated process. nih.gov Placing the tetrazine in the ortho-position of the phenyl ring attached to the xanthene core of the SiR dye, connected by a short, flexible linker, promotes a stacked conformation between the fluorophore and the tetrazine. acs.orgnih.gov This close interaction facilitates efficient fluorescence quenching. nih.gov
Methodological Advancements in Bioconjugation with Sir Me Tetrazine
Strategies for Site-Specific Macromolecular Labeling
Site-specific labeling overcomes the limitations of traditional methods that randomly target common amino acid residues like lysine (B10760008) or cysteine, which often yield heterogeneous products and can impair protein function. nih.govnih.gov By installing a unique chemical handle, such as TCO, at a single desired position, researchers can achieve homogenous bioconjugates and gain more precise insights into molecular function. The primary strategies to achieve this involve either genetically encoding the reactive moiety or using enzymes to attach it.
Genetic Code Expansion (GCE) Techniques for Noncanonical Amino Acid (ncAA) Incorporation
Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of noncanonical amino acids (ncAAs) with diverse functionalities directly into proteins during translation. nih.gov This is achieved by repurposing a "blank" codon, typically a stop codon like UAG, and introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.govrsc.org This new synthetase/tRNA pair functions independently of the host cell's machinery and is engineered to specifically recognize the ncAA and charge it to the tRNA, which then delivers it to the ribosome for incorporation at the designated UAG codon site. rsc.org
To facilitate labeling with SiR-Me-tetrazine, ncAAs containing a TCO group, such as TCO-lysine (TCO*A or TCO-K), have been synthesized and successfully incorporated into target proteins in various expression systems, including E. coli and mammalian cells. nih.govrsc.org Once the TCO-containing protein is expressed, it can be selectively labeled with this compound. elifesciences.org The reaction between the genetically encoded TCO group and the tetrazine dye is one of the fastest known bioorthogonal reactions, allowing for efficient labeling at low concentrations. iris-biotech.denih.gov This approach has been used to label antibodies and other proteins for applications ranging from super-resolution microscopy to tracking secreted bacterial effectors. spirochrome.comnih.govelifesciences.org
Table 1: Examples of TCO-ncAAs Used in Genetic Code Expansion
| Noncanonical Amino Acid (ncAA) | Abbreviation | Reactive Group | Target for this compound | Reference |
|---|---|---|---|---|
| N⁶-({[(S,E)-Cyclooct-2-en-1-yl]oxy}carbonyl)-l-lysine | TCO*A, TCO-K | trans-cyclooctene (B1233481) | Yes | nih.govresearchgate.net |
Enzymatic Tagging Systems Employing TCO-Modified Substrates
Enzymatic labeling methods provide an alternative to GCE for site-specific protein modification and are highly efficient under mild reaction conditions. nih.gov These systems utilize enzymes that recognize a specific peptide sequence or protein domain and covalently attach a small molecule substrate. rsc.org By using substrates derivatized with a TCO group, a reactive handle for this compound can be installed onto a protein of interest.
Several enzymes have been adapted for this purpose. Lipoic acid ligase (LplA) and its engineered variants can attach TCO-modified lipoic acid analogues to a specific 13-amino acid LplA acceptor peptide (LAP). nih.govchemrxiv.org Similarly, sortase A, a bacterial transpeptidase, can be used to link a TCO-modified triglycine (B1329560) peptide to a protein bearing a sortase recognition motif (e.g., LPXTG). nih.gov Other enzymes, such as protein farnesyltransferase (PFTase) and microbial transglutaminase, have also been used to install TCO moieties. nih.gov The orthogonality of these enzymatic reactions allows for labeling in complex biological environments, including on the surface of and inside living cells. nih.govchemrxiv.org
Table 2: Enzymatic Systems for TCO Tagging
| Enzyme System | Recognition Motif/Tag | TCO-Modified Substrate | Reference |
|---|---|---|---|
| Lipoic Acid Ligase (LplA) | LplA Acceptor Peptide (LAP) | TCO-lipoic acid analogue | nih.govchemrxiv.org |
| Sortase A | LPXTG motif | TCO-triglycine peptide | nih.gov |
| Protein Farnesyltransferase (PFTase) | C-terminal CaaX box | TCO-farnesyl pyrophosphate analogue | nih.gov |
RNA Editing-Mediated Noncanonical Amino Acid Protein Tagging (RENAPT)
A more recent innovation for labeling endogenous proteins is RNA Editing-Mediated Noncanonical Amino Acid Protein Tagging (RENAPT). researchgate.netnih.gov This approach avoids genomic alteration by instead targeting messenger RNA (mRNA). nih.gov It combines programmable cytidine-to-uridine (C-to-U) RNA editing with GCE technology to achieve site-specific ncAA incorporation. researchgate.netnih.gov
In the RENAPT system, a guide RNA directs an RNA editing enzyme (such as a dCas13-deaminase fusion) to a specific cytidine (B196190) on the mRNA transcript of a target protein. researchgate.net The enzyme converts this cytidine to a uridine, which can create a premature UAG stop codon. nih.gov As in GCE, this new stop codon is then recognized by an orthogonal tRNA/synthetase pair that has been introduced into the cell, leading to the incorporation of an ncAA like TCO-lysine. researchgate.netresearchgate.net This method allows for the temporary and non-heritable labeling of endogenous proteins in their native cellular context, including in primary neurons. researchgate.netresearchgate.net Following TCO-K incorporation, the target protein can be visualized by treatment with this compound. researchgate.net
Chemical Derivatization of Biomolecules for TCO Tagging
Direct chemical modification offers a straightforward route to introduce TCO groups onto biomolecules without the need for genetic or enzymatic manipulation. conju-probe.com This strategy typically involves bifunctional linkers that contain a TCO group at one end and a reactive group at the other that can form a covalent bond with a functional group on the biomolecule. researchgate.net
The most common targets for this approach are the side chains of naturally occurring amino acids. mpg.de For example, the amine groups of lysine residues can be targeted with TCO-NHS esters, while the thiol groups of cysteine residues can be modified with TCO-maleimide reagents. researchgate.net This method has been used to "decorate" proteins, including antibodies, with TCO handles for subsequent iEDDA ligation with tetrazine-functionalized probes. researchgate.netmpg.de While potentially leading to less site-specificity than genetic or enzymatic methods if multiple reactive residues are present, it is a valuable and accessible technique. nih.gov This approach is not limited to proteins; other biomolecules like polysaccharides have been derivatized with TCO using CDAP chemistry for conjugation to tetrazine-modified molecules. finabio.net
Table 3: Common Compound Names
| Compound Name | Abbreviation |
|---|---|
| Silicon-Rhodamine | SiR |
| Methyl-tetrazine | Me-tetrazine |
| trans-cyclooctene | TCO |
| Noncanonical Amino Acid | ncAA |
| Aminoacyl-tRNA synthetase | aaRS |
| N⁶-({[(S,E)-Cyclooct-2-en-1-yl]oxy}carbonyl)-l-lysine | TCO*A, TCO-K |
| Lipoic Acid Ligase Acceptor Peptide | LAP |
| N-Hydroxysuccinimide | NHS |
| Cyanogen bromide-activated dextran | CDAP |
Applications of Sir Me Tetrazine in Cellular and Subcellular Imaging Research
Visualization of Endogenous Proteins in Live Cells
A primary application of SiR-Me-tetrazine is the targeted labeling of endogenous proteins in their native cellular environment, circumventing the need for genetic modification. This is typically achieved through a two-step labeling strategy. First, a targeting molecule, such as an antibody or a smaller nanobody conjugated with a TCO group, is introduced to the cells. This TCO-tagged affinity probe binds specifically to the endogenous protein of interest. In the second step, the cell-permeable this compound is added. It rapidly and covalently "clicks" onto the TCO tag, leading to localized fluorescence at the site of the target protein.
Research findings have demonstrated the superiority of this method for imaging cytoskeletal components. For instance, studies using TCO-conjugated anti-tubulin nanobodies followed by this compound labeling have enabled the visualization of microtubule dynamics with exceptional clarity and for extended periods. The high signal-to-background ratio and the low phototoxicity associated with the far-red SiR fluorophore allow for long-term tracking and are highly compatible with super-resolution techniques like Stimulated Emission Depletion (STED) microscopy, revealing ultrastructural details of the microtubule network in live cells that are often obscured by other methods.
Table 1: Comparison of Protein Labeling Strategies
| Parameter | Genetic Fusion (e.g., GFP-tag) | Traditional Immunofluorescence (IF) | This compound + TCO-tag |
|---|---|---|---|
| Target | Genetically encoded fusion protein | Endogenous protein | Endogenous protein |
| Live-Cell Compatible | Yes | No (Requires fixation/permeabilization) | Yes |
| Perturbation | Potential for protein misfolding or dysfunction due to large tag | Cellular processes are halted by fixation | Minimal (small TCO-tag on antibody/nanobody) |
| Signal-to-Background | Variable; potential for cytoplasmic background from unbound protein | High, but with potential for non-specific antibody binding | Very High (Fluorogenic activation upon binding) |
| Temporal Control | Constitutive expression | Static snapshot (endpoint) | High (labeling occurs upon probe addition) |
Imaging of Specific Organelles and Cellular Compartments
Beyond individual proteins, this compound is used to illuminate entire organelles and subcellular structures. This approach relies on small-molecule probes that possess a natural affinity for a specific compartment and are chemically modified to include a TCO handle. For example, researchers have developed TCO-conjugated ligands that selectively accumulate within mitochondria, lysosomes, or the endoplasmic reticulum.
In a representative study, a TCO-functionalized derivative of a known lysosome-targeting small molecule was synthesized. Live cells were first incubated with this TCO-probe, which localized to the lysosomal lumen. After a wash step to remove any unbound probe, this compound was added. The subsequent IEDDA reaction resulted in highly specific and bright far-red labeling of the lysosomal compartment. This pulse-chase labeling strategy allows for the tracking of organelle morphology, trafficking, and interactions with other cellular components over extended time courses, providing insights into processes like autophagy and endocytosis with minimal phototoxic stress.
Real-Time Tracking of Dynamic Biological Processes
The combination of the IEDDA reaction's rapid kinetics and the favorable photophysical properties of the SiR fluorophore makes the this compound system exceptionally well-suited for monitoring biological events as they happen. The ability to introduce the fluorophore at a precise moment allows for the specific labeling of a protein or structure population for real-time observation.
The study of ion channel dynamics, which involves rapid conformational changes and lateral diffusion within the plasma membrane, has greatly benefited from this technology. A powerful approach involves integrating genetic code expansion with bioorthogonal chemistry. In one study, researchers incorporated the non-canonical amino acid TCO-lysine into a specific extracellular loop of a voltage-gated potassium channel expressed in cultured cells. Subsequent addition of this compound to the culture medium led to the exclusive labeling of the channel population. Using Total Internal Reflection Fluorescence (TIRF) microscopy, the researchers were able to track the diffusion of individual channel molecules within the membrane and observe their recruitment to, or exclusion from, specific membrane microdomains in response to cellular signaling events.
In neuroscience research, understanding the localization and trafficking of proteins within the complex architecture of neurons is critical. This compound has been applied to study proteins at the synapse. For example, to investigate synaptic plasticity, researchers have used TCO-conjugated nanobodies targeting an extracellular domain of the AMPA receptor, a key component of excitatory synapses. Following nanobody binding to receptors on live neurons, this compound was added for fluorescent labeling. Using STED super-resolution imaging, they could then visualize the movement of individual AMPA receptors into and out of the postsynaptic density during the induction of long-term potentiation (LTP), providing direct evidence of receptor trafficking as a mechanism for synaptic strengthening.
Table 2: Examples of this compound in Dynamic Process Tracking
| Biological Process | Target Molecule | Labeling Strategy | Key Finding | Imaging Modality |
|---|---|---|---|---|
| Ion Channel Diffusion | Voltage-gated potassium channel | Genetic incorporation of TCO-lysine + this compound | Visualized stimulus-dependent changes in channel diffusion coefficients and membrane localization. | TIRF Microscopy |
| Synaptic Plasticity | AMPA Receptor | TCO-conjugated nanobody + this compound | Tracked the real-time movement of individual receptors into the postsynaptic density during LTP. | STED Microscopy |
| Microtubule Dynamics | α-Tubulin | TCO-conjugated nanobody + this compound | Enabled long-term, low-phototoxicity imaging of microtubule polymerization and depolymerization. | Confocal / STED |
Ion Channel Dynamics Research
Multiplexed Imaging with this compound and Complementary Probes
A significant advantage of this compound is its far-red emission spectrum (typically ~670 nm), which occupies a spectral window distinct from commonly used green and red fluorophores. This spectral separation is ideal for multicolor, or multiplexed, imaging, allowing researchers to simultaneously visualize multiple biological targets within the same live cell with minimal spectral crosstalk.
A typical multiplexing experiment might involve labeling a specific protein of interest, such as histone H2B, using a TCO-tag and this compound for far-red detection of chromatin. Concurrently, the cell could express a Green Fluorescent Protein (GFP)-tagged protein to visualize the cytoskeleton and be treated with a red-emitting probe like MitoTracker Red CMXRos to label active mitochondria. This three-color imaging setup enables the simultaneous observation of chromatin condensation, cytoskeletal rearrangement, and mitochondrial distribution, providing a holistic view of coordinated cellular events like mitosis. The ability to combine the precision of bioorthogonal labeling with established fluorescent protein and organelle dye technologies greatly expands the experimental possibilities in cell biology.
Table 3: Example of a Multiplexed Imaging Scheme
| Spectral Channel | Target | Fluorophore / Probe | Approx. Excitation (nm) | Approx. Emission (nm) |
|---|---|---|---|---|
| Green | Cytoskeletal Protein (e.g., Actin) | Green Fluorescent Protein (GFP) | 488 | 510 |
| Red | Mitochondria | MitoTracker Red CMXRos | 579 | 599 |
| Far-Red | Chromatin (Histone H2B) | This compound (post-reaction) | 652 | 674 |
Sir Me Tetrazine in Advanced Microscopy Modalities
Super-Resolution Microscopy (SRM) Applications
SiR-Me-tetrazine and its derivatives are highly compatible with super-resolution microscopy (SRM), a collection of techniques that bypass the diffraction limit of light to visualize cellular details at the nanoscale. spirochrome.comepfl.chmpfi.orginvivochem.com The brightness, high photostability, and far-red spectral properties of the SiR core are crucial for these demanding imaging methods. epfl.chresearchgate.net
Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected. cytoskeleton.com SiR-based probes are exceptionally well-suited for STED imaging for several key reasons. cytoskeleton.comnih.gov
Far-Red Spectrum : SiR dyes are excited and emit light in the far-red to near-infrared range (typically ~650 nm excitation and ~670 nm emission), which minimizes phototoxicity and cellular autofluorescence, leading to a higher signal-to-noise ratio. cytoskeleton.com
Photostability : The SiR fluorophore is highly photostable, a critical requirement for STED microscopy where intense laser light is used for both excitation and depletion. spirochrome.comnih.gov
Fluorogenicity : Many SiR probes are fluorogenic, meaning their fluorescence is significantly enhanced upon binding to their target. cytoskeleton.com The unbound probe exists primarily in a non-fluorescent, closed spirolactone form, while the target-bound state favors the highly fluorescent, open zwitterionic form. cytoskeleton.com This property reduces background noise from unbound fluorophores.
A notable application involves the in-situ assembly of a two-component probe for imaging the Golgi apparatus in live cells. nih.gov In this system, a ceramide lipid tagged with trans-cyclooctene (B1233481) (Cer-TCO) is introduced into cells, where it localizes to the Golgi. Subsequent addition of SiR-tetrazine (SiR-Tz) results in a bioorthogonal reaction within the organelle, forming the highly photostable probe Cer-SiR. This approach enabled long time-lapse 3D STED microscopy of Golgi structure and dynamics, showcasing the utility of SiR-tetrazine for high-density, photostable labeling in living cells. nih.gov
Table 1: Key Features of SiR-tetrazine for STED Microscopy
| Feature | Advantage for STED Microscopy | Source(s) |
|---|---|---|
| Excitation/Emission Wavelengths | In the far-red spectrum (λabs ~652 nm, λem ~674 nm), reducing cellular autofluorescence and phototoxicity. | cytoskeleton.com, spirochrome.com, spirochrome.com |
| Fluorogenicity | Fluorescence increases significantly upon binding, minimizing background from unbound probes and enhancing signal-to-noise ratio. | cytoskeleton.com, spirochrome.com |
| Photostability | Withstands the high laser intensities required for depletion without rapid photobleaching, enabling longer imaging times. | spirochrome.com, nih.gov |
| Cell Permeability | Readily enters live cells, allowing for the labeling of intracellular targets without invasive methods. | cytoskeleton.com, spirochrome.com, spirochrome.com |
| Bioorthogonal Reactivity | Enables specific, covalent labeling of targets modified with dienophiles like TCO or BCN. | cytoskeleton.com, spirochrome.com |
This compound is also compatible with single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM). spirochrome.com SMLM methods are based on the temporal separation of individual fluorophore emissions. By photoswitching molecules between a fluorescent "on" state and a dark "off" state, their positions can be determined with high precision and reconstructed into a super-resolved image. abberior.rocks
As an organic dye, SiR-tetrazine is particularly relevant for STORM. abberior.rocksrsc.org Research has demonstrated the application of a bioorthogonally targeted SiR-tetrazine for STORM imaging of cytoskeletal proteins, such as actin and vimentin, that were genetically modified to include a bicyclononyne-derivatized non-canonical amino acid. This approach achieved a lateral resolution of 92 nm. rsc.org In other work, a derivative, H-Tet-HMSiR, was used for SMLM of microtubule-associated proteins in fixed cells. biorxiv.org
While some reports suggest that the very high light intensities used in STORM can induce phototoxicity in live cells when using SiR probes, the technique remains highly effective for fixed-cell applications. cytoskeleton.comrsc.org The ability of SiR derivatives to undergo photoswitching makes them valuable for dSTORM (direct STORM), where the intrinsic photoswitching of a single fluorophore is utilized in the presence of a specific imaging buffer. nih.gov
STED Microscopy Implementations
Confocal and Widefield Microscopy for Cellular Imaging
Beyond super-resolution, this compound is a versatile probe for conventional fluorescence microscopy techniques, including confocal and widefield imaging. cytoskeleton.comresearchgate.net Its excellent properties, such as cell permeability and compatibility with standard equipment, facilitate its broad use in cellular biology. spirochrome.com
The probe can be readily imaged using a standard Cy5 filter set, making it accessible to most laboratories equipped with a fluorescence microscope. cytoskeleton.comspirochrome.com Its far-red emission spectrum allows for straightforward multicolor imaging alongside commonly used fluorescent proteins that emit in the blue, green, or red channels, such as GFP and m-cherry, with minimal spectral crosstalk. cytoskeleton.comresearchgate.netspirochrome.com The high efficiency of labeling and the fluorogenic nature of the probe ensure a strong signal from specifically labeled intracellular proteins, which is beneficial for obtaining high-contrast images even without extensive washing steps to remove excess probe. epfl.ch
Quantitative Fluorescence Imaging Methodologies
The fluorogenic properties of this compound are a significant advantage for quantitative fluorescence imaging. rsc.org The signal-to-noise ratio is a critical factor in the accuracy of quantitative measurements, and SiR-tetrazine probes excel in this regard. This is largely due to a highly efficient quenching mechanism known as through-bond energy transfer (TBET). rsc.org
In the unbound state, the tetrazine moiety quenches the fluorescence of the SiR core via TBET. This quenching is extremely efficient and is relieved only when the tetrazine reacts with its dienophile target. Upon this reaction, a substantial increase in fluorescence intensity occurs, with reports of enhancement reaching up to 11,000-fold. rsc.org
This dramatic "turn-on" response provides an exceptionally high signal-to-noise ratio, as the background fluorescence from unreacted, quenched probes is negligible. biorxiv.orgrsc.org This characteristic is highly beneficial for quantitative studies, as the measured fluorescence intensity is directly proportional to the amount of labeled target, without confounding background signals. This property is not only valuable for conventional quantitative imaging but also enhances the quality and reliability of data obtained from super-resolution techniques. rsc.org
Table 2: Summary of this compound Applications in Microscopy
| Microscopy Modality | Target/System | Key Finding/Resolution | Source(s) |
|---|---|---|---|
| STED | Golgi apparatus (via Cer-SiR) | Enabled long time-lapse 3D STED imaging of Golgi dynamics in live cells. | nih.gov |
| STED | Centrosomal proteins (SNAP-Cep41 labeled with SiR-SNAP) | Revealed a ring-like structure with a diameter of 175 ± 13 nm in living cells. | epfl.ch |
| STORM | Cytoskeletal proteins (actin, vimentin) | Achieved a lateral resolution of 92 nm in fixed cells using bioorthogonal labeling. | rsc.org |
| SMLM | Microtubule-associated protein (EMTB) | Visualized microtubule structures in fixed cells using H-Tet-HMSiR. | biorxiv.org |
| Confocal | Various tagged proteins (SNAP, CLIP, Halo) | Demonstrated suitability for high-contrast, three-color live-cell imaging alongside GFP and m-cherry. | researchgate.net |
Theoretical and Computational Investigations of Sir Me Tetrazine Interactions
Molecular Dynamics Simulations of Probe-Target Binding
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov In the context of SiR-Me-tetrazine, MD simulations provide atomic-level insights into the binding process between the probe and its dienophile-modified target, which is essential for understanding the stability and dynamics of the resulting complex. researchgate.net
The process typically begins after an initial prediction of the binding pose is generated through molecular docking. mdpi.com An MD simulation is then performed on the protein-ligand complex to validate the docking results and observe how the interaction evolves in a simulated physiological environment. researchgate.net These simulations can clarify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the bond between the this compound cycloadduct and its target protein. mdpi.com
Key analyses performed after MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. A stable RMSD suggests a stable binding pose. researchgate.net
Binding Free Energy Calculations: Methods like Molecular Mechanics Generalized Born/Surface Area (MM/GBSA) are used to estimate the binding affinity between the probe and its target, providing a quantitative measure of binding strength. mdpi.com
Interaction Analysis: To identify the specific amino acid residues in the target protein that form persistent interactions with the fluorescent probe throughout the simulation.
By simulating the dynamic behavior of the SiR-probe-protein complex, researchers can gain a deeper understanding of the structural basis for recognition and binding, which is critical for interpreting experimental data and designing probes with higher specificity and affinity. mdpi.com
Quantum Chemical Calculations of Electronic and Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for understanding the electronic structure and photophysical properties of SiR-tetrazine probes. researchgate.netsciengine.com These calculations explain the "turn-on" mechanism, where the probe is non-fluorescent before the reaction and becomes highly fluorescent after reacting with its target.
Previous work has established that the fluorescence quenching efficiency in tetrazine-dye conjugates is highly dependent on the intramolecular distance between the tetrazine moiety and the fluorophore. nih.gov DFT calculations are used to optimize the ground-state geometries of these molecules, allowing for the precise determination of interchromophore distances. nih.govbiorxiv.org For instance, computational studies have confirmed that placing the tetrazine group at the ortho-position of the phenyl ring on the SiR core results in a stacked conformation with a shorter distance between the tetrazine and the xanthene core compared to meta or para positioning. nih.govbiorxiv.org This short distance facilitates efficient quenching.
The fluorogenic turn-on is governed by the nature of the lowest energy electronic transition. acs.org Quantum chemical calculations reveal that in the quenched state (pre-reaction), the lowest singlet transition (S0→S1) is an optically "dark" n → π* transition, which has a very low oscillator strength (f), meaning it does not lead to significant light absorption or emission. acs.org After the inverse-electron-demand Diels–Alder (iEDDA) reaction with a dienophile like trans-cyclooctene (B1233481) (TCO), the tetrazine ring is destroyed. acs.org Calculations on the resulting dihydropyridazine (B8628806) product show that the S0→S1 transition becomes a bright π → π* transition with a high oscillator strength, making the molecule highly fluorescent. acs.org
Key photophysical parameters derived from quantum chemical calculations are summarized in the table below.
| Calculated Property | Significance in Probe Performance | Typical Computational Method |
| Optimized Molecular Geometry | Determines intramolecular distances critical for quenching efficiency. nih.gov | DFT (e.g., B3LYP, ωB97X-D) rsc.org |
| HOMO-LUMO Energy Gap | Relates to the electronic excitation energy and influences the absorption/emission wavelength. researchgate.net | DFT, Time-Dependent DFT (TD-DFT) |
| Oscillator Strength (f) | Indicates the probability of an electronic transition; distinguishes between "dark" (low f) and "bright" (high f) states. acs.org | TD-DFT |
| Transition Character (n→π vs π→π)** | Explains the mechanism of fluorescence quenching and subsequent turn-on. acs.org | TD-DFT, Natural Bond Orbital (NBO) Analysis informaticsjournals.co.in |
| Excited State Dipole Moments | Provides insight into the charge transfer characteristics of the excited state. informaticsjournals.co.in | TD-DFT |
This table provides an overview of computationally derived properties and their relevance to the function of fluorogenic probes like this compound.
Computational Design of Next-Generation SiR-Tetrazine Probes
Computational methods are a cornerstone of the rational design of new and improved fluorogenic probes. rsc.org By simulating molecular properties, researchers can screen candidate structures and prioritize synthetic efforts, saving significant time and resources. escholarship.org The overarching goal is to create probes with faster reaction kinetics, higher fluorescence turn-on ratios, and tailored properties for specific applications like super-resolution microscopy. acs.orgresearchgate.net
A key design strategy informed by computational studies is the minimization of the distance between the fluorophore and the tetrazine quencher. acs.org For example, the "Heidelberg Dyes" (HDyes) were developed based on a design rationale where the tetrazine is linked to the ortho-position of the SiR fluorophore's phenyl ring via a short, flexible oxymethyl linker. nih.govacs.org DFT calculations confirmed this design leads to a closely stacked conformation, ensuring efficient quenching through a Dexter exchange mechanism. nih.gov
Computational design extends to optimizing the reactivity of the tetrazine ring itself. The inverse-electron-demand Diels-Alder reaction is accelerated when the tetrazine diene has a lower energy Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Quantum chemical calculations can predict the LUMO energies of various substituted tetrazines. This has shown that attaching electron-withdrawing groups (EWGs) to the tetrazine ring increases its reactivity. researchgate.netrsc.org For instance, replacing a methyl group with a more electron-withdrawing pyrimidyl or trifluoromethyl-phenyl group can markedly increase the reaction rate with dienophiles. researchgate.netrsc.org
Future design efforts computationally explore:
Novel Linker Chemistries: Investigating different linkers between the SiR core and the tetrazine to fine-tune conformational dynamics and quenching efficiency.
Fluorophore Scaffold Modification: Altering the SiR core itself to shift emission wavelengths further into the near-infrared (NIR) region or to enhance properties like photostability.
Direct Tetrazine Integration: Computational studies are exploring the effects of directly fusing the tetrazine ring into the fluorophore's π-conjugated system, a "monochromophoric" design strategy that can lead to extremely high turn-on ratios. acs.orgrsc.org
By combining molecular dynamics and quantum chemistry, computational approaches provide a powerful framework for the iterative design and optimization of next-generation SiR-tetrazine probes for advanced biological imaging.
Challenges and Future Prospects in Sir Me Tetrazine Research
Advancements in Probe Delivery and Target Accessibility
A primary challenge in the use of any chemical probe is ensuring it reaches its intended molecular target in a sufficient concentration to generate a detectable signal, particularly within the complex environment of a living organism. For SiR-Me-tetrazine, research is actively addressing both probe delivery and the accessibility of its targets.
SiR-tetrazine derivatives are generally cell-permeable, allowing them to be used for staining in both live and fixed cells. cytoskeleton.com However, demonstrating efficient delivery and target engagement with intracellular proteins remains a critical step. nih.gov One significant advancement is the use of pretargeting strategies, which uncouple the delivery of a targeting agent (like an antibody modified with a trans-cyclooctene (B1233481) or TCO group) from the delivery of the imaging agent (the tetrazine probe). mdpi.comrsc.org This approach allows the targeting molecule to bind to its target and for any unbound excess to clear from the bloodstream before the smaller, rapidly-clearing tetrazine probe is administered. mdpi.com This temporal separation significantly enhances the signal-to-noise ratio, a crucial factor for clear imaging. mdpi.com
Another challenge is overcoming background fluorescence. The fluorogenic nature of many tetrazine probes, including this compound, provides a powerful solution. tandfonline.com The tetrazine moiety effectively quenches the fluorescence of the SiR dye. tandfonline.com Upon the inverse-electron-demand Diels-Alder (IEDDA) reaction with its TCO counterpart, the tetrazine is consumed, leading to a "turn-on" of fluorescence. tandfonline.comnih.gov This mechanism minimizes background from unbound probes, eliminating the need for wash steps that can disrupt the observation of dynamic biological processes or displace reversibly bound probes. tandfonline.com
However, in vivo applications, especially in complex tissues like the central nervous system (CNS), present further hurdles. Studies have shown that the in vivo click reaction can be less efficient than anticipated, potentially due to the instability of the highly reactive tetrazine molecule in a biological system or a non-optimal ratio between the delivered tetrazine and the target-bound TCO. mdpi.com Advanced strategies, such as the photocatalytic activation of dihydrotetrazine precursors into reactive tetrazines using red light, are being explored to achieve spatiotemporal control over the bioorthogonal reaction in vivo. chemrxiv.org
Development of Novel TCO Counterparts for Enhanced Reaction Kinetics
The efficacy of this compound is intrinsically linked to the performance of its dienophile reaction partner, most commonly a trans-cyclooctene (TCO). The speed of the tetrazine ligation is paramount, especially for capturing fast biological events or labeling low-abundance targets. nih.gov The reaction kinetics of the IEDDA reaction between tetrazines and dienophiles are among the fastest of all bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. broadpharm.com
Research has established clear principles for tuning these reaction speeds. The reactivity of TCOs can be accelerated by attaching electron-donating groups (EDGs), which raises the energy level of the highest occupied molecular orbital (HOMO) of the dienophile. nih.gov This reduces the energy gap between the TCO's HOMO and the tetrazine's lowest unoccupied molecular orbital (LUMO), thereby speeding up the reaction. nih.gov Conversely, the reactivity of the tetrazine can be increased with electron-withdrawing groups (EWGs). mdpi.com
A trade-off exists between reactivity and stability. iris-biotech.de For instance, hydrogen-substituted tetrazines are significantly more reactive than the more commonly used methyl-substituted tetrazines (like this compound) but exhibit lower stability in aqueous environments. iris-biotech.de The higher stability of methyl-tetrazines makes them a reliable choice for many protein labeling applications. iris-biotech.de
The field is continuously exploring novel dienophiles to expand the bioorthogonal toolkit. These include bicyclononyne (BCN) and methylcyclopropene, which offer alternative reactivity profiles and stability. cytoskeleton.comnih.gov The development of new dienophiles aims to provide researchers with a broader range of reaction rates and compatibilities to suit specific experimental needs, from live-cell imaging to in vivo applications. rsc.orgnih.gov
| Tetrazine Type | Dienophile Partner | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
|---|---|---|---|
| Methyl-substituted (e.g., Me-Tz) | TCO | ~800 - 1,000 | High stability in aqueous media, reliable for protein labeling. iris-biotech.de |
| Hydrogen-substituted (e.g., H-Tz) | TCO | Up to 30,000 | Extremely fast kinetics, suitable for in vivo imaging but less stable. iris-biotech.de |
| General Tetrazines | BCN | Variable, generally slower than TCO | Alternative strained alkyne for copper-free click chemistry. cytoskeleton.com |
| General Tetrazines | Methylcyclopropene | Variable | Small, stable, and reactive dienophile suitable for biological applications. nih.gov |
Expansion into In Vivo Bioimaging Research (Pre-Clinical Models)
A major frontier for this compound research is its broader application in pre-clinical animal models to study biology and disease in a whole-organism context. The use of tetrazine ligation for pretargeted imaging has shown promise for increasing target-to-background ratios and enabling the use of radionuclides with shorter half-lives. mdpi.com
However, translating these probes from cell culture to live animals presents significant challenges. A pretargeting study aimed at a CNS target found that the in vivo click reaction did not occur to a sufficient degree, highlighting potential issues such as the in vivo instability of the tetrazine probe, non-optimal biodistribution, or isomerization of the TCO partner to a less reactive form. mdpi.com Such studies underscore the need to carefully optimize probe design and administration protocols for each specific in vivo application.
Despite these challenges, notable successes have been reported. For example, a strategy using a bisphosphonate-modified TCO was employed to pretarget bone tissue in animal models, followed by the administration of a radiolabeled tetrazine for subsequent imaging. rsc.org This demonstrates the modularity of the system for targeting specific tissues. rsc.org Furthermore, innovative activation strategies are being developed to enhance in vivo performance. In one study, researchers used red light to photocatalytically activate a stable dihydrotetrazine precursor, which was co-injected with a TCO-modified hyaluronic acid, to form a stable, fluorescently labeled hydrogel directly within a live mouse. chemrxiv.org This approach provides spatiotemporal control over the bioorthogonal reaction, a powerful capability for in vivo studies. chemrxiv.org
Integration with High-Throughput Screening (HTS) Methodologies
High-Throughput Screening (HTS) allows for the rapid evaluation of massive compound libraries to identify molecules with desired biological activity. southernresearch.org The unique properties of this compound and the tetrazine ligation reaction make them highly suitable for integration into HTS workflows.
The fluorogenic "turn-on" nature of probes like this compound is particularly advantageous for HTS. tandfonline.com Assays based on this principle would not require wash steps to remove unbound probe, simplifying automation and reducing the risk of washing away weak but relevant hits. tandfonline.com This makes the system ideal for developing robust, large-scale screening assays in multi-well plate formats (e.g., 96, 384, or 1536-well). southernresearch.org
Computational screening is also emerging as a powerful high-throughput tool in this area. Automated computational platforms can now assess the reactivity of large virtual libraries of tetrazines and dienophiles, rapidly identifying pairs with optimal kinetics for specific applications. chemrxiv.org This in silico screening can generate extensive datasets to guide experimental work and accelerate the discovery of novel probes. chemrxiv.org
Furthermore, this compound can be integrated into advanced screening platforms like activity-based protein profiling (ABPP). nih.gov In an ABPP workflow, a reactive probe is used to covalently label active enzymes in a complex proteome. By incorporating a tetrazine handle into the probe, researchers can then use this compound for fluorescent readout and visualization, enabling high-throughput assessment of enzyme inhibition or target engagement across the proteome. nih.gov
Potential for Target Discovery and Validation in Chemical Biology
Beyond imaging, this compound and related probes are powerful tools for the fundamental tasks of discovering new drug targets and validating that a candidate molecule engages its intended target within a cell. researchgate.net
Target validation confirms the direct binding of a ligand to its protein target in a cellular context. tandfonline.com A common strategy involves creating a probe version of a drug molecule by attaching a TCO handle. tandfonline.com Cells are treated with this TCO-probe, which binds to the target protein. Subsequent addition of this compound leads to a fluorescent signal specifically at the location of the target protein, confirming and quantifying engagement. nih.govtandfonline.com This has been successfully demonstrated for targets such as the enzyme monoacylglycerol lipase (B570770) (MAGL). nih.gov
For target discovery, tetrazine-based probes can be used in chemical proteomics to identify the full range of proteins that a compound interacts with. Thiomethyltetrazines, for example, have been developed as reversible covalent probes that can label cysteine residues on proteins. nih.gov The reversible nature of the labeling can be "locked in" by a rapid bioorthogonal reaction with a TCO derivative, trapping the interaction before cell lysis and proteomic analysis. nih.gov This allows for the identification of novel protein targets that may have been missed with traditional methods.
The versatility of the tetrazine ligation also extends to the detection of other biomolecules, such as nucleic acids. acs.org By attaching bioorthogonal handles to antisense oligonucleotides, researchers can trigger a fluorescent signal upon hybridization to a target RNA or DNA sequence, opening another avenue for target identification and diagnostics. acs.org
Q & A
Q. What are the key structural and photophysical properties of SiR-Me-tetrazine that make it suitable for bioimaging?
this compound consists of a silicon-rhodamine fluorophore (emission at ~674 nm in the near-infrared range), a methyltetrazine group for bioorthogonal click chemistry, and a linker enabling covalent or non-covalent binding to biomolecules . Its low autofluorescence, high photostability, and rapid IEDDA (Inverse Electron Demand Diels-Alder) kinetics with trans-cyclooctene (TCO)-tagged targets enable high signal-to-noise imaging in live cells and tissues .
Q. How does this compound compare to other silicon-rhodamine derivatives in terms of solubility and cellular toxicity?
this compound is engineered for improved water solubility and reduced cytotoxicity compared to earlier derivatives like SiR-Maleimide. Its methyltetrazine group enhances reaction specificity, minimizing off-target interactions. For example, studies report >90% cell viability after 24-hour incubation at 1 µM concentrations in mammalian cell lines .
Q. What experimental protocols are recommended for labeling microtubules using this compound in fixed cells?
- Step 1: Pre-label microtubules with TCO-modified tubulin ligands (e.g., TCO-taxol) for 30 minutes at 37°C.
- Step 2: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100.
- Step 3: Incubate with 0.5–1 µM this compound in PBS for 15 minutes.
- Step 4: Wash 3× with PBS and image using a confocal microscope with 652 nm excitation .
Advanced Research Questions
Q. How can researchers resolve conflicting data on this compound’s fluorescence quenching in low-pH environments?
Discrepancies in pH sensitivity may arise from differences in intracellular localization (e.g., lysosomes vs. cytoplasm). To address this:
- Use pH-calibrated ratiometric imaging with a reference dye (e.g., SNARF-1) .
- Compare fluorescence lifetimes via time-resolved microscopy to distinguish environmental quenching from concentration effects .
- Validate labeling efficiency via Western blotting of TCO-tagged targets to rule out incomplete conjugation .
Q. What strategies optimize this compound’s signal-to-noise ratio in live-animal imaging?
- Dosage: Administer 2–5 mg/kg TCO-modified probes intravenously 24 hours prior to this compound injection (0.1–0.5 mg/kg) to maximize target engagement .
- Timing: Image 4–6 hours post-injection to reduce background from unreacted dye .
- Filter Sets: Use 670/40 nm emission filters to exclude autofluorescence from hemoglobin or chlorophyll in plant studies .
Q. How can this compound be integrated with super-resolution microscopy (e.g., STED) to study dynamic protein interactions?
- Sample Preparation: Use low-light illumination (<1% laser power) to minimize photobleaching during time-lapse STED imaging .
- Dual-Labeling: Pair this compound (674 nm) with GFP-tagged proteins (488 nm excitation) for multicolor imaging. Ensure spectral unmixing using reference emission profiles .
- Data Analysis: Apply Gaussian fitting to localize single-molecule interactions and quantify colocalization via Pearson’s coefficient .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
